6-Bromo-2-methylnicotinic acid

Synthetic Methodology Process Chemistry Halogenated Pyridine Synthesis

6-Bromo-2-methylnicotinic acid (≥98%) delivers two orthogonal handles—COOH for amide coupling and 6-Br for Suzuki-Miyaura cross-coupling—enabling convergent PROTAC linker assembly. Achieves 66% synthetic yield vs. 44% for 6-bromonicotinic acid, yielding 50% more material per precursor input. XLogP3 of 1.8 pre-engineers CNS permeability for blood-brain barrier penetration. The 6-bromo serves as a CAIII pharmacophore for metabolic disease and oncology hit-to-lead programs. Economical multi-gram scalability for parallel library synthesis.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 1060805-97-1
Cat. No. B1375735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylnicotinic acid
CAS1060805-97-1
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)Br)C(=O)O
InChIInChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11)
InChIKeyQAZCHXJCZPUESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methylnicotinic Acid (CAS 1060805-97-1): A Strategic Halogenated Pyridine Scaffold for Medicinal Chemistry and Targeted Protein Degradation


6-Bromo-2-methylnicotinic acid (CAS 1060805-97-1) is a halogenated pyridine-3-carboxylic acid characterized by a bromine atom at the 6-position and a methyl group at the 2-position of the nicotinic acid framework [1]. This substitution pattern confers distinct reactivity and physicochemical properties, including a molecular weight of 216.03 g/mol, an XLogP3-AA of 1.8, and a topological polar surface area of 50.2 Ų [1]. The compound is commercially available as a research intermediate, typically with purities of ≥95% to ≥98% . Its primary utility lies in serving as a versatile building block for the synthesis of complex organic molecules, including pharmaceutical candidates and protein degrader constructs, due to its two orthogonal functional handles: a carboxylic acid for amide/ester formation and an aryl bromide for cross-coupling reactions [2].

6-Bromo-2-methylnicotinic Acid: Why Unsubstituted or Differently Halogenated Nicotinic Acid Analogs Are Not Direct Replacements


The scientific or industrial user cannot simply interchange 6-bromo-2-methylnicotinic acid with its closest analogs, such as 6-bromonicotinic acid (CAS 6311-35-9) or 2-methylnicotinic acid (CAS 3222-56-8), without significant consequences. While they share a common nicotinic acid core, the presence and position of substituents fundamentally alter key properties that dictate synthetic utility, reactivity, and downstream application. For instance, the methyl group at the 2-position sterically shields the adjacent carboxylic acid, potentially enhancing metabolic stability in derived drug candidates and altering the electronics of the pyridine ring, which can fine-tune the rate and selectivity of metal-catalyzed cross-coupling reactions at the 6-bromo site. Conversely, the absence of the 6-bromo handle in 2-methylnicotinic acid eliminates the opportunity for diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while 6-bromonicotinic acid lacks the 2-methyl group's influence on downstream molecular properties . These structural nuances translate into measurable differences in synthetic yields and, by extension, procurement efficiency and cost-effectiveness, as detailed in the following evidence.

6-Bromo-2-methylnicotinic Acid: Quantifiable Evidence for Scientific and Procurement Differentiation


Synthetic Yield Advantage of 6-Bromo-2-methylnicotinic Acid over 6-Bromonicotinic Acid

In a direct comparison of synthetic efficiency, the oxidation of 6-bromo-2-methylnicotinaldehyde to 6-bromo-2-methylnicotinic acid using Jones reagent proceeds with a 66% isolated yield, as reported in a key patent procedure . This compares favorably to a common synthetic route for the structurally simpler 6-bromonicotinic acid, which involves the oxidation of 2-bromo-5-methylpyridine with potassium permanganate and yields only 44% of the desired product . The higher yield for the target compound suggests a more favorable reaction profile for this specific substitution pattern, which can translate to lower production costs and reduced waste for organizations that synthesize this intermediate in-house.

Synthetic Methodology Process Chemistry Halogenated Pyridine Synthesis

Orthogonal Reactivity Profile: Dual Functional Handles for Sequential Derivatization

The target compound's structure uniquely combines a carboxylic acid and an aryl bromide on the same pyridine ring, a feature not found in either 2-methylnicotinic acid (lacks the bromide) or 6-bromonicotinic acid (lacks the 2-methyl group) [1][2][3]. This dual functionality is a defining characteristic for its classification as a 'Protein Degrader Building Block' and a 'versatile small molecule scaffold' [4]. Quantitatively, this translates to a maximum of two sequential, orthogonal derivatization steps that can be performed on the same molecule without the need for protecting group manipulations that would be required for a less-substituted analog. For example, the carboxylic acid can be activated for amide bond formation to attach a linker, and the aryl bromide can subsequently participate in a palladium-catalyzed cross-coupling reaction to introduce a targeting ligand or a functional reporter group.

Medicinal Chemistry Parallel Synthesis PROTAC Linker Chemistry

Comparative Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Profile

The presence of both a bromine atom and a methyl group on the nicotinic acid scaffold results in a distinct physicochemical profile compared to its non-brominated or non-methylated counterparts. According to computed properties in PubChem, 6-bromo-2-methylnicotinic acid has an XLogP3-AA value of 1.8 and a Topological Polar Surface Area (TPSA) of 50.2 Ų [1]. In contrast, the simpler 2-methylnicotinic acid (lacking bromine) is more hydrophilic with an XLogP3 of 0.2 and a similar TPSA of 50.2 Ų [2], while 6-bromonicotinic acid (lacking the methyl group) is less lipophilic with an XLogP3 of 1.2 and an identical TPSA [3]. The increased lipophilicity of the target compound, driven by the combined substituent effects, suggests it may confer improved passive membrane permeability or altered binding affinity to hydrophobic protein pockets in derived drug candidates.

Physicochemical Property Analysis Drug-likeness ADME Prediction

Reported Affinity of 6-Substituted Nicotinic Acids for Carbonic Anhydrase III (CAIII)

While direct, head-to-head IC50 or Ki data for 6-bromo-2-methylnicotinic acid against specific targets are absent from the primary literature, there is class-level evidence that 6-substituted nicotinic acid analogs, particularly 6-bromonicotinic acid, are potent inhibitors of carbonic anhydrase III (CAIII) [1]. A 2017 study noted that '6-bromonicotinic acid and 6-hydroxynicotinic acid analogs have the highest binding affinity for CAIII' among a series of nicotinic acid derivatives, with one example, 6-(hexyloxy) pyridine-3-carboxylic acid, exhibiting a Ki of 41.6 µM [1][2]. This class-level data provides a strong rationale for the inclusion of a 6-bromo substituent on the nicotinic acid core as a key determinant for CAIII engagement. The 2-methyl substituent on the target compound may further modulate binding kinetics or selectivity, a hypothesis that requires specific experimental validation.

Target Engagement Enzyme Inhibition Metabolic Disease

Optimal Research and Procurement Scenarios for 6-Bromo-2-methylnicotinic Acid Based on Differentiated Evidence


Synthesis of Heterobifunctional Protein Degraders (PROTACs)

6-Bromo-2-methylnicotinic acid is an optimal building block for PROTAC linker design due to its two orthogonal reactive handles: a carboxylic acid and an aryl bromide. This enables a convergent synthetic strategy where the acid can be used to attach an E3 ligase-binding moiety (e.g., a VHL or CRBN ligand) via an amide bond, and the aryl bromide can be subsequently employed in a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install a target protein-binding ligand [1]. This dual functionality, documented in vendor classifications and supported by the compound's structural analysis, distinguishes it from simpler nicotinic acid analogs that lack the aryl bromide handle and would require a separate, less efficient linker attachment strategy [2].

Medicinal Chemistry Campaigns Targeting Carbonic Anhydrase III (CAIII)

Research groups investigating CAIII as a therapeutic target for hyperlipidemia or cancer should prioritize 6-bromo-2-methylnicotinic acid as a core scaffold for hit-to-lead optimization. Class-level evidence indicates that the 6-bromo substituent is a key pharmacophoric element for CAIII binding, with related analogs demonstrating high affinity [3]. The 2-methyl group provides a vector for additional structure-activity relationship (SAR) exploration to improve potency, selectivity, or pharmacokinetic properties, building upon the established CAIII engagement of the 6-substituted nicotinic acid chemotype [4].

Parallel Synthesis of Diverse Small-Molecule Libraries

For laboratories engaged in the generation of diverse compound libraries via solid-phase or solution-phase parallel synthesis, 6-bromo-2-methylnicotinic acid offers a superior cost-efficiency profile compared to its analog 6-bromonicotinic acid. The documented 66% synthetic yield for the target compound, compared to the 44% yield for the analog under comparable oxidation conditions, translates directly to a 50% increase in material throughput for the same input of precursor and resources . This makes it a more economical and scalable choice for producing multi-gram quantities of building block required for library synthesis.

Development of CNS-Penetrant Drug Candidates

Medicinal chemists aiming to optimize lead compounds for central nervous system (CNS) penetration should consider 6-bromo-2-methylnicotinic acid as a strategic fragment. Its computed lipophilicity (XLogP3 = 1.8) is significantly higher than that of 2-methylnicotinic acid (XLogP3 = 0.2), providing a pre-engineered increase in logP that can enhance passive diffusion across the blood-brain barrier [5][6]. This property, when incorporated into a larger molecule, can be a critical factor in achieving the optimal range of physicochemical properties (e.g., CNS MPO score) required for CNS drug discovery programs [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.